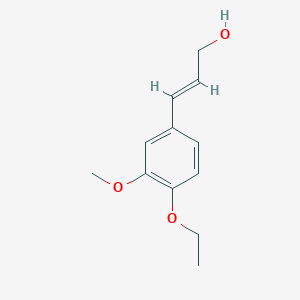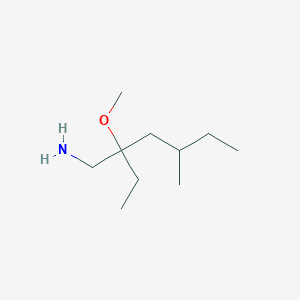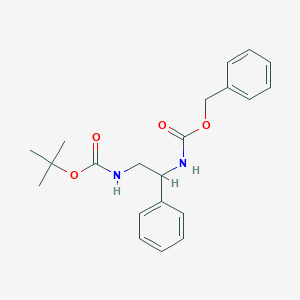![molecular formula C14H17NO3S B13098575 4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid CAS No. 88761-86-8](/img/structure/B13098575.png)
4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid is a complex organic compound that features a unique structure combining an isoindole ring with a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the isoindole core, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the hydroxyethylthio group can be achieved through nucleophilic substitution reactions, where a thiol group is reacted with an appropriate electrophile. The final step involves the addition of the butanoic acid moiety, which can be introduced through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The isoindole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 4-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The isoindole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
特性
CAS番号 |
88761-86-8 |
|---|---|
分子式 |
C14H17NO3S |
分子量 |
279.36 g/mol |
IUPAC名 |
4-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]butanoic acid |
InChI |
InChI=1S/C14H17NO3S/c16-8-9-19-14-12-5-2-1-4-11(12)10-15(14)7-3-6-13(17)18/h1-2,4-5,10,16H,3,6-9H2,(H,17,18) |
InChIキー |
CAOAJOKWKMWKKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN(C(=C2C=C1)SCCO)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
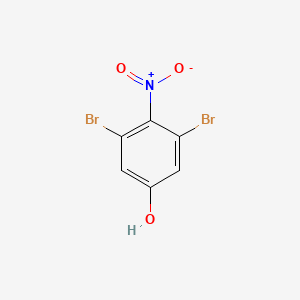
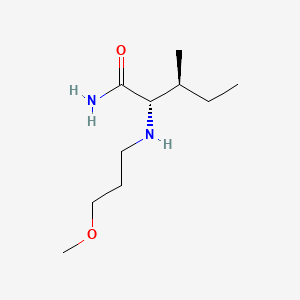
![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)


![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)

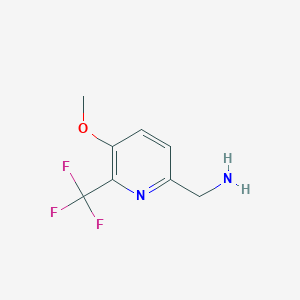
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
